BenchChemオンラインストアへようこそ!

Neopterin

Immunoassay selectivity Pteridine cross-reactivity Biomarker analytical validation

D-(+)-Neopterin (CAS 2009-64-5) is a 6-substituted pteridine derivative that serves as the oxidative metabolite of 7,8-dihydroneopterin triphosphate, itself a product of GTP cyclohydrolase I activity. It is synthesized primarily by human monocyte-derived macrophages and dendritic cells upon interferon-γ (IFN-γ) stimulation, making it a specific biochemical readout of Th1-type cellular immune activation.

Molecular Formula C9H11N5O4
Molecular Weight 253.22 g/mol
CAS No. 2009-64-5
Cat. No. B1670844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeopterin
CAS2009-64-5
Molecular FormulaC9H11N5O4
Molecular Weight253.22 g/mol
Structural Identifiers
SMILESC1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(CO)O)O
InChIInChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h1,4,6,15-17H,2H2,(H3,10,11,13,14,18)/t4-,6+/m1/s1
InChIKeyBMQYVXCPAOLZOK-XINAWCOVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Neopterin (CAS 2009-64-5) Procurement Overview: A Pteridine Biomarker with Distinct Selectivity and Stability Profile


D-(+)-Neopterin (CAS 2009-64-5) is a 6-substituted pteridine derivative that serves as the oxidative metabolite of 7,8-dihydroneopterin triphosphate, itself a product of GTP cyclohydrolase I activity. It is synthesized primarily by human monocyte-derived macrophages and dendritic cells upon interferon-γ (IFN-γ) stimulation, making it a specific biochemical readout of Th1-type cellular immune activation [1]. In the pteridine biosynthesis pathway, neopterin precedes biopterin formation and accumulates when the conversion to tetrahydrobiopterin (BH4) is rate-limited or genetically impaired, a property that underpins its diagnostic utility across immunology, neurology, and oncology.

Why Biopterin, 7,8-Dihydroneopterin, or Tetrahydrobiopterin Cannot Simply Substitute for Neopterin


Pteridine analogs share a core bicyclic scaffold but diverge fundamentally in oxidation state, stereochemistry, and biological selectivity. Neopterin (fully oxidized, D-erythro configuration) cannot be interchanged with biopterin (differing in side-chain stereochemistry), 7,8-dihydroneopterin (reduced form with opposing redox activity), or tetrahydrobiopterin (BH4, a fully reduced enzymatic cofactor) without producing quantitatively discrepant results in immunoassays, enzymatic assays, and functional studies [1][2]. These differences are not subtle; they manifest as >500-fold cross-reactivity gaps, complete inversion of enzyme regulatory effects, and diametrically opposed pharmacological actions on renal function, as detailed in the quantitative evidence below.

Neopterin Quantitative Differentiation Evidence: Validated Comparator Data for Informed Procurement Decisions


Immunoassay Cross-Reactivity: Neopterin vs. Biopterin Discrimination at 0.002% Cross-Reactivity

In a direct enzyme immunoassay employing anti-neopterin antiserum, cross-reactivity with biopterin was measured at 0.002%, enabling quantitative discrimination of neopterin from biopterin in complex biological matrices such as human urine and rat tissues [1]. This near-absolute selectivity is critical for laboratories that require unambiguous quantification of neopterin without interference from closely related endogenous pteridines.

Immunoassay selectivity Pteridine cross-reactivity Biomarker analytical validation

Cytochrome P-450 Enzyme Inhibition: Oxidized Neopterin vs. Inactive 7,8-Dihydropterins

When 17 pteridine derivatives were profiled against rat liver microsomal cytochrome P-450-catalyzed aminoantipyrin degradation, neopterin and biopterin each reduced activity to approximately 41% and 42% of control, respectively, while 7,8-dihydroneopterin and 7,8-dihydrobiopterin exhibited no detectable inhibition [1]. Spectroscopic binding studies corroborated that only the fully oxidized pterins yield type II difference spectra indicative of heme-iron coordination, establishing oxidation state—not merely the pterin core—as the definitive structural determinant of CYP-450 interaction.

Drug metabolism Cytochrome P-450 modulation Oxidation-state-dependent activity

Renal Hemodynamic Effects: 7,8-Dihydroneopterin Is More Potent Than Neopterin in Reducing Urine Flow and GFR

In isolated, hypoxically perfused rat kidney preparations (pO₂ 26 mmHg), both neopterin (200 µM) and 7,8-dihydroneopterin suppressed erythropoietin production; however, only 7,8-dihydroneopterin significantly lowered urine flow and glomerular filtration rate in a qualitatively more potent manner than neopterin [1]. This differential pharmacodynamic profile demonstrates that the reduced form exerts additional hemodynamic effects beyond those of the oxidized parent compound, precluding substitution in perfusion or renal studies.

Renal physiology Pteridine pharmacology Erythropoietin regulation

Nitric Oxide Synthase Cofactor Specificity: Tetrahydrobiopterin (BH4) Active; Tetrahydroneopterin Completely Inactive

Human cerebellar nitric oxide synthase (NOS) purified 6,000-fold was stimulated up to 4.5-fold by tetrahydrobiopterin (BH4) in a concentration-dependent manner with maximal effect above 1 μM, whereas tetrahydroneopterin exhibited no activity whatsoever at concentrations up to 100 μM [1]. Furthermore, tetrahydrobiopterin, but not neopterin derivatives, co-purified with NOS activity, confirming that the cofactor-binding site of NOS is stereochemically and redox-state-specific for the biopterin scaffold.

Nitric oxide synthase Enzymatic cofactor specificity Pteridine selectivity

Clinical Prognostic Performance: Neopterin Outperforms C-Reactive Protein as Indicator of Immune Deficiency in HIV/AIDS

In a cross-sectional study of 105 HIV-positive patients, plasma neopterin demonstrated superior discriminatory power for immune deficiency relative to C-reactive protein (CRP). The area under the receiver operating characteristic curve (AUROC) for neopterin was 0.803, compared with 0.658 for CRP and 0.753 for interleukin-6 [1]. For tuberculosis co-infection detection, neopterin achieved an AUROC of 0.898 versus 0.625 for CRP, confirming that neopterin is the more informative biomarker for monitoring disease activity and treatment response in HIV/AIDS.

HIV/AIDS biomarkers Immune deficiency monitoring Prognostic ROC analysis

Differential Diagnosis of Hyperphenylalaninemia: Neopterin/Biopterin Ratio Discriminates Biopterin Synthesis Defects from Classical PKU

In a newborn with transient biopterin synthetase deficiency, urinary neopterin was 879 ng/mL and biopterin was 142 ng/mL, yielding a neopterin/biopterin (N/B) ratio of 6.2, compared with the normal threshold of ≤2.0 [1]. This elevated N/B ratio distinguishes a block in biopterin biosynthesis (high neopterin, low biopterin) from classical phenylalanine hydroxylase deficiency (normal N/B ratio) and from dihydropteridine reductase deficiency (low neopterin, high biopterin), making the ratio an essential diagnostic discriminant.

Inborn errors of metabolism Phenylketonuria diagnosis Pteridine biomarker ratio

Validated Application Scenarios for Neopterin Based on Quantitative Differentiation Evidence


Th1-Mediated Immune Activation Monitoring in Clinical Trials and Translational Immunology

The near-absolute specificity of neopterin immunoassays (0.002% biopterin cross-reactivity [1]) enables confident quantification of IFN-γ-driven macrophage activation in serum, plasma, urine, and cerebrospinal fluid without interference from the structurally similar biopterin pool. This analytical robustness supports neopterin as a primary endpoint in clinical trials of immunomodulatory therapies, vaccines, and autoimmune disease interventions. Its documented superiority over CRP (AUROC 0.803 vs. 0.658) for cellular immune deficiency detection [2] positions it as a more informative biomarker than routine acute-phase reactants in HIV/AIDS and related immunodeficiency settings.

Pteridine Enzyme Pharmacology and CYP-450 Interaction Studies

Neopterin's selective inhibition of cytochrome P-450 (41% residual activity, vs. zero inhibition by 7,8-dihydro forms) [1] makes it the appropriate oxidized pteridine standard for pharmacological studies investigating redox-dependent enzyme modulation. Using neopterin rather than its reduced analogs ensures that experimental systems capture the biologically relevant interaction with heme-iron centers. Laboratories evaluating pteridine derivatives as CYP-450 modulators should procure the fully oxidized form to obtain reproducible type II binding spectra and inhibition data.

Metabolic Screening Panels for Inborn Errors of Biopterin Metabolism

The N/B ratio threshold (normal ≤2.0; defective >3–6) [1] is a validated diagnostic index for classifying hyperphenylalaninemia subtypes. Newborn screening programs and metabolic reference laboratories must maintain both neopterin and biopterin reference standards to calculate this ratio. Procurement of high-purity neopterin (≥98% by HPLC) alongside biopterin is essential for accurate determination of biopterin synthesis defects versus dihydropteridine reductase deficiency versus classical PKU.

Renal Erythropoietin Regulation and Inflammatory Anemia Research

Neopterin at 200 µM suppresses renal erythropoietin mRNA production without the additional glomerular hemodynamic effects exerted by 7,8-dihydroneopterin [1]. Researchers investigating Epo dysregulation during inflammation should select the oxidized neopterin form to isolate cytokine-mimetic effects from confounding renal vascular actions. This differential specificity enables cleaner dissection of signaling pathways linking immune activation to anemia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neopterin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.